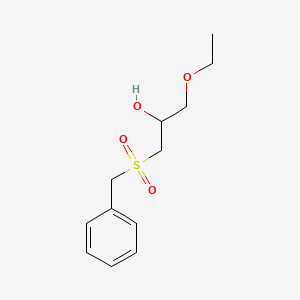
2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide, also known as CPP or CPP-115, is a potent inhibitor of the enzyme aminopeptidase N (APN). APN is involved in the metabolism of neuropeptides and plays a critical role in the regulation of pain, addiction, and learning and memory. CPP-115 has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and cognitive impairment.
Mécanisme D'action
2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 works by inhibiting the enzyme APN, which plays a critical role in the metabolism of neuropeptides. By inhibiting APN, 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 increases the levels of neuropeptides in the brain, which can have a variety of effects on neuronal function. For example, increased levels of neuropeptides can reduce the excitability of neurons, which can help to reduce seizures and other forms of hyperexcitability in the brain.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 has been shown to have a variety of biochemical and physiological effects in animal models. For example, 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 has been shown to increase the levels of neuropeptides in the brain, which can have a variety of effects on neuronal function. 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 has also been shown to reduce the activity of the enzyme glutamate carboxypeptidase II (GCPII), which is involved in the metabolism of the neurotransmitter glutamate. By reducing the activity of GCPII, 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 can increase the levels of glutamate in the brain, which can have a variety of effects on neuronal function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 in lab experiments is its potency and specificity as an inhibitor of APN. 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 has been shown to be highly effective at inhibiting APN, with minimal off-target effects. This makes 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 an ideal tool for studying the role of APN in various physiological and pathological processes.
One limitation of using 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 in lab experiments is its relatively short half-life in vivo. 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 has a half-life of approximately 2 hours in rats, which can limit its effectiveness in long-term studies. Additionally, 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115. One area of interest is the potential therapeutic applications of 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 in the treatment of neurological disorders such as epilepsy, addiction, and cognitive impairment. Additionally, further research is needed to better understand the mechanisms of action of 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 and its effects on neuronal function. Finally, there is interest in developing more potent and selective inhibitors of APN, which could have even greater therapeutic potential than 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115.
Méthodes De Synthèse
2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 can be synthesized through a multi-step process involving the reaction of 2-chlorobenzoyl chloride with 3-methylphenylamine, followed by cyclization with pyrrolidine. The resulting compound is then purified through column chromatography to obtain pure 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115.
Applications De Recherche Scientifique
2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders. In preclinical studies, 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 has shown promising results in reducing seizures in animal models of epilepsy and in reducing drug-seeking behavior in animal models of addiction. 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-N-(3-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-13-6-4-7-14(12-13)20-18(22)21-11-5-10-17(21)15-8-2-3-9-16(15)19/h2-4,6-9,12,17H,5,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGIKKNCRSYXFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCCC2C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(3-methylphenyl)pyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-methoxyphenoxy)-N-({1-[(methylthio)acetyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6123075.png)

![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B6123082.png)
![N-(2-cycloheptylethyl)-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6123090.png)
![1-{[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B6123095.png)
![6,7-dimethoxy-2-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6123096.png)
![N-[2-(3-cyclohexen-1-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-1-phenylcyclopropanecarboxamide](/img/structure/B6123104.png)
![(2,1,3-benzothiadiazol-5-ylmethyl){[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B6123107.png)
![N-cyclopropyl-3-(1-{[5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinyl]carbonyl}-4-piperidinyl)propanamide](/img/structure/B6123116.png)
![5-bromo-N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B6123121.png)
![ethyl 3-(3-chlorobenzyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6123127.png)
![N-[3-(4-ethylphenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B6123144.png)

![4-bromo-N-[5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6123159.png)